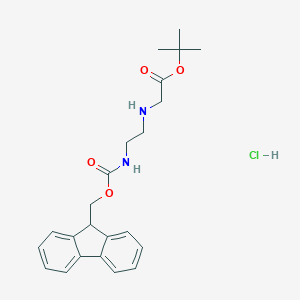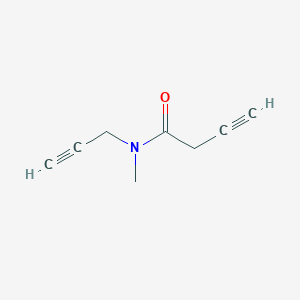
3-Chlorophenylglyoxal hydrate
Vue d'ensemble
Description
3-Chlorophenylglyoxal hydrate is a chemical compound involved in various chemical reactions and synthesis processes. It is an intermediate in the synthesis of other chemical compounds and has been studied for its molecular structure and chemical properties.
Synthesis Analysis
3-Chlorophenylglyoxal hydrate can be synthesized through different chemical reactions. For example, 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones, a related compound, are synthesized from reactions with chlorophenyl diazonium salts, demonstrating the versatility of chlorophenyl compounds in chemical synthesis (Kurasawa et al., 1986). Another study discusses the synthesis of ethyl chloroglyoxalate arylhydrazones reacting with sodium phenolates to form ethyl aryloxyglyoxalate arylhydrazones, showcasing a pathway involving chlorophenyl components (Shawali et al., 1975).
Molecular Structure Analysis
The molecular structure of related chlorophenyl compounds has been characterized using techniques such as single-crystal X-ray diffraction. For example, a study on 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole provides insights into the structural characteristics of chlorophenyl derivatives (Naveen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-chlorophenylglyoxal hydrate derivatives can vary significantly. For example, synthesis and rearrangement processes of chlorophenyl compounds can lead to different chemical structures and functionalities, highlighting the chemical versatility of these compounds (Shawali et al., 1975).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be derived from studies on chlorophenyl derivatives. Although specific studies on 3-chlorophenylglyoxal hydrate were not found, related compounds exhibit well-defined physical characteristics determined by their molecular structure and bonding (Naveen et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-chlorophenylglyoxal hydrate derivatives, such as reactivity with other compounds, stability under different conditions, and tautomeric equilibria, are important for understanding their behavior in chemical reactions and potential applications. The study of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones, for instance, explores tautomeric equilibria between different forms in solutions, indicating the dynamic nature of chlorophenyl derivatives' chemical properties (Kurasawa et al., 1986).
Applications De Recherche Scientifique
Polymer Science
- Polymer Crystallinity and Water Uptake : A study by Flagg et al. (2019) examined poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a polythiophene derivative with ethylene glycol-based side chains. This research is significant for understanding how polymer crystallinity affects water uptake in organic electrochemical transistors.
Organic Chemistry
- Synthesis and Rearrangement : Shawali et al. (1975) studied the synthesis and rearrangement of Ethyl Aryloxyglyoxalate Arylhydrazones, reacting Ethyl chloroglyoxalate arylhydrazones with sodium phenolates. This research is crucial for the synthesis of new organic compounds and understanding their structural dynamics. (Shawali et al., 1975)
- Antiviral Potential : Naidu et al. (2012) explored the antiviral potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes synthesized using a polymer-supported catalyst. This study highlights the importance of such compounds in developing new antiviral agents. (Naidu et al., 2012)
Environmental Studies
- Trichloroacetaldehyde (Chloral Hydrate) Degradation : Newman and Wackett (1991) investigated the degradation of chloral hydrate produced during trichloroethylene oxidation by methanotrophs. This study is important for understanding the environmental impact and biodegradation of chloral hydrate. (Newman & Wackett, 1991)
Electrochemistry
- Electrochemical Surfaces for Metal Detection : Oztekin et al. (2010) conducted experiments to determine the electrochemical behavior of glyoxime derivatives, including p-chloro-phenylglyoxime, in non-aqueous media. This research is crucial for developing new electrochemical surfaces for detecting metals in wastewater. (Oztekin et al., 2010)
Atmospheric Chemistry
- Glyoxal and Methylglyoxal in Atmospheric Particles : Michailoudi et al. (2020) used X-ray absorption spectroscopy to study glyoxal and methylglyoxal in atmospheric particles. This study provides insights into the impact of these compounds on atmospheric chemistry and cloud formation. (Michailoudi et al., 2020)
Safety And Hazards
The safety information for 3-Chlorophenylglyoxal hydrate indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing personal protective equipment .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIMXWMDQVBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625634 | |
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenylglyoxal hydrate | |
CAS RN |
177288-16-3 | |
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)






![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)


